molecular formula C14H20F3N B1608991 N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine CAS No. 74051-11-9

N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine

Cat. No.: B1608991
CAS No.: 74051-11-9
M. Wt: 259.31 g/mol
InChI Key: HXSLLQIYINIVQP-UHFFFAOYSA-N
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Description

N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine is a chemical compound . It holds potential for diverse scientific studies, including investigating neurological disorders and drug development.


Molecular Structure Analysis

The molecular formula of this compound is C14H20F3N . Its molecular weight is 259.31100 .

Scientific Research Applications

Alzheimer's Disease Diagnosis

One significant application of derivatives related to N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine is in the diagnosis of Alzheimer's disease. A study by Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative, [18F]FDDNP, in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients with Alzheimer's disease. This approach facilitates noninvasive monitoring of these hallmarks of Alzheimer's, potentially aiding in early diagnosis and treatment monitoring (Shoghi-Jadid et al., 2002).

Synthetic Chemistry

In synthetic chemistry, the compound's derivatives have been explored for various applications. Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, crucial for medicinal and agricultural chemistry. This work demonstrates the compound's utility in synthesizing fluorinated building blocks, enhancing the pharmacological properties of potential drug molecules (Schmitt et al., 2017).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been utilized in the development of sensitive detection methods. Urdea et al. (1988) synthesized a N4-alkylamino deoxycytidine derivative incorporated into oligonucleotide probes for fluorescent, chemiluminescent, and enzyme labeling. These labeled probes have applications in hybridization assays, offering high sensitivity and specificity for detecting nucleic acid sequences, important in diagnostic and research settings (Urdea et al., 1988).

Organic Synthesis

Furthermore, Reeves et al. (2015) introduced a mild and general method for imine formation using B(OCH2CF3)3, highlighting the versatility of this compound derivatives in organic synthesis. This method enables the formation of a variety of imines from amides or amines with carbonyl compounds, simplifying synthesis processes in organic chemistry (Reeves et al., 2015).

Properties

IUPAC Name

N,N-diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N/c1-4-18(5-2)11(3)9-12-7-6-8-13(10-12)14(15,16)17/h6-8,10-11H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSLLQIYINIVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995474
Record name N,N-Diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74051-11-9
Record name Phenethylamine, N,N-diethyl-alpha-methyl-m-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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